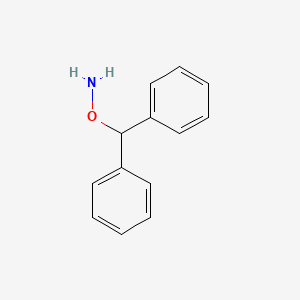

O-benzhydrylhydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

1782-38-3 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

O-benzhydrylhydroxylamine |

InChI |

InChI=1S/C13H13NO/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2 |

InChI Key |

VHARROAGRCLEDM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)ON |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)ON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Benzhydrylhydroxylamine

Phthalimide-Based Synthetic Routes

A robust and widely cited method for preparing O-benzhydrylhydroxylamine involves a two-step sequence starting from N-hydroxyphthalimide. This pathway first generates an N-alkoxyphthalimide intermediate, which is subsequently cleaved to release the desired O-substituted hydroxylamine (B1172632).

Hydrazinolysis of N-Benzhydryloxyphthalimide

The final step in this phthalimide-based route is the cleavage of the N-O bond within the N-benzhydryloxyphthalimide intermediate. Hydrazinolysis is a standard and effective method for this transformation. google.com The reaction involves treating the intermediate with hydrazine (B178648) hydrate (B1144303). google.com The strong nucleophilicity of hydrazine enables the cleavage of the imide structure, leading to the formation of the stable phthalhydrazide (B32825) byproduct and liberating the desired O-benzhydrylhydroxylamine. google.comevitachem.com

A typical procedure involves dissolving N-benzhydryloxyphthalimide in a solvent mixture, such as methanol (B129727) and dimethylformamide, and then treating it with hydrazine hydrate at an elevated temperature. google.com Following the reaction, acidification with an acid like hydrochloric acid precipitates the phthalhydrazide byproduct, which can be removed by filtration. google.com The final product, O-benzhydrylhydroxylamine, is then isolated from the filtrate, often as its hydrochloride salt. google.com

Table 1: Representative Protocol for Hydrazinolysis of N-Benzhydryloxyphthalimide google.com

| Parameter | Details |

| Starting Material | N-Benzhydryloxyphthalimide |

| Reagent | Hydrazine Hydrate |

| Solvent | Methanol / Dimethylformamide |

| Temperature | 60 °C |

| Reaction Time | 3 hours |

| Workup | Acidification (HCl), filtration, evaporation, recrystallization |

| Product Form | O-benzhydrylhydroxylamine hydrochloride |

| Reported Yield | 39% |

Reaction of N-Hydroxyphthalimide with Benzhydryl Precursors

The necessary precursor, N-benzhydryloxyphthalimide, is synthesized by the O-alkylation of N-hydroxyphthalimide. This is typically achieved by reacting N-hydroxyphthalimide with a suitable benzhydryl precursor, most commonly a benzhydryl halide such as benzhydryl bromide or chloride. google.com

The reaction is carried out in an inert organic solvent like dimethylformamide, often in the presence of an acid acceptor or base (e.g., triethylamine, potassium carbonate) to neutralize the hydrohalic acid formed during the reaction. google.comresearchgate.net The process is generally conducted at elevated temperatures, for instance, between 80 and 100 °C, to facilitate the substitution reaction. google.com Upon completion, the product is typically isolated by precipitation in water followed by filtration and can be purified by recrystallization. google.com

Table 2: Synthesis of N-Benzhydryloxyphthalimide google.com

| Parameter | Details |

| Reactants | N-Hydroxyphthalimide, Benzhydryl Bromide |

| Base | Triethylamine |

| Solvent | Dimethylformamide |

| Temperature | ~90 °C |

| Reaction Time | 1 hour |

| Workup | Precipitation in water, filtration, recrystallization |

| Reported Yield | 26% |

Mitsunobu Reaction Protocols for O-Alkylation

The Mitsunobu reaction offers a powerful and mild alternative for the O-alkylation of N-hydroxyphthalimide to form N-benzhydryloxyphthalimide, the key intermediate for hydrazinolysis. organic-chemistry.org This reaction facilitates the condensation of an alcohol (benzhydrol, in this case) with an acidic nucleophile (N-hydroxyphthalimide, pKa ≈ 6-7) using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorganic-synthesis.comcommonorganicchemistry.com

The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the N-hydroxyphthalimide affords the N-benzhydryloxyphthalimide product. A key advantage of the Mitsunobu reaction is that it occurs under neutral and mild conditions, generally at or below room temperature, and proceeds with a clean inversion of stereochemistry at the alcohol's chiral center (though this is not applicable for the achiral benzhydrol). organic-chemistry.orgtcichemicals.com The primary challenge often lies in the separation of the desired product from the triphenylphosphine oxide and reduced azodicarboxylate byproducts. organic-synthesis.com

Table 3: General Conditions for Mitsunobu O-Alkylation

| Component | Example | Role |

| Alcohol | Benzhydrol | Alkylating Agent Source |

| Nucleophile | N-Hydroxyphthalimide | Hydroxylamine Source |

| Phosphine | Triphenylphosphine (PPh₃) | Activator/Reductant |

| Azodicarboxylate | DIAD or DEAD | Activator/Oxidant |

| Solvent | Tetrahydrofuran (THF) | Reaction Medium |

| Temperature | 0 °C to Room Temperature | Reaction Condition |

Alkylation Strategies for Hydroxylamine O-Substitution

Directly alkylating hydroxylamine or its protected derivatives provides a more convergent approach to O-benzhydrylhydroxylamine, potentially reducing the number of synthetic steps compared to the phthalimide (B116566) route.

Direct Alkylation of Hydroxylamine Derivatives

The direct alkylation of hydroxylamine itself with a benzhydryl halide presents a challenge due to the presence of two nucleophilic centers: the nitrogen and the oxygen atom. This can lead to a mixture of N- and O-alkylated products, as well as di- and tri-substituted products. However, N-monoalkylation can sometimes be favored by using sterically bulky alkylating agents, such as diarylmethyl chlorides or bromides. thieme-connect.de Some reports describe the reaction of benzhydryl chloride with hydroxylamine hydrochloride to produce the corresponding hydroxylamine derivative. evitachem.com The selectivity of the reaction (N- vs. O-alkylation) is highly dependent on the specific reaction conditions, including the solvent, base, and temperature, and careful optimization is required to favor the desired O-alkylated isomer.

Alkylation of Protected Hydroxylamines

To overcome the regioselectivity issues inherent in direct alkylation, a more controlled approach involves the use of N-protected hydroxylamines. thieme-connect.de In this strategy, the nitrogen atom is masked with a suitable protecting group, leaving the oxygen atom as the sole nucleophilic site for alkylation.

Table 4: Alkylation Strategy Using N-Protected Hydroxylamine

| Step | Description | Reagents |

| 1. Protection | Introduction of an N-protecting group onto hydroxylamine. | e.g., Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

| 2. O-Alkylation | Deprotonation of the hydroxyl group followed by reaction with the alkylating agent. | 1. Base (e.g., NaH, K₂CO₃) 2. Benzhydryl halide (Ph₂CH-X) |

| 3. Deprotection | Removal of the N-protecting group to reveal the final product. | e.g., Acid (TFA, HCl) |

Derivatization to Acid Addition Salts and Other Stable Forms

O-Benzhydrylhydroxylamine, in its free base form, can exhibit limited stability, particularly as N-monosubstituted hydroxylamines are often prone to decomposition. uni-goettingen.de To enhance stability, facilitate easier handling, and improve purification, O-benzhydrylhydroxylamine is commonly converted into its acid addition salts. google.comtdcommons.org This process involves the neutralization of the basic hydroxylamine compound with a suitable acid.

These salts are protonated forms of the molecule that are typically crystalline solids, which are more stable under standard laboratory conditions compared to the free base. google.comevitachem.com The formation of acid addition salts is a standard procedure for upgrading the purity of the free base. google.com A variety of inorganic and organic acids can be employed to generate these stable forms.

Commonly prepared acid addition salts of O-benzhydrylhydroxylamine include:

Hydrochloride

Hydrobromide

Sulfate

Nitrate

Methanesulfonate

Cyclohexanesulfamate google.com

The preparation of the hydrochloride salt, for instance, can be achieved by treating the free base with ethereal hydrogen chloride. In one documented synthesis, this method yielded O-benzhydrylhydroxylamine hydrochloride with a 39% yield after recrystallization from isopropyl alcohol. google.com The formation of different salts can confer various properties, potentially improving dissolution profiles or bioavailability for pharmaceutical applications. tdcommons.org Beyond simple salts, other derivatives like thiocyanic acid addition salts can be used to form resinous materials when condensed with formaldehyde, while fluosilicic acid salts have been explored as mothproofing agents. google.com

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

The synthesis of O-benzhydrylhydroxylamine presents a key chemical challenge related to regioselectivity: the selective alkylation of the oxygen atom over the nitrogen atom of the hydroxylamine moiety. Different synthetic strategies have been developed to address this, with varying degrees of efficiency and regiocontrol.

One of the most effective methods for ensuring O-alkylation is the phthalimide method . This multi-step approach begins with the alkylation of an N-protected hydroxylamine derivative, typically N-hydroxyphthalimide, with a benzhydryl halide (e.g., benzhydryl chloride). This reaction selectively forms N-(benzhydryloxy)phthalimide. The desired O-benzhydrylhydroxylamine is then liberated in a subsequent hydrolysis step, often achieved through hydrazinolysis. evitachem.com This method is advantageous because the nitrogen atom is protected, thus directing the benzhydryl group exclusively to the oxygen atom and avoiding the formation of the N-benzhydrylhydroxylamine isomer. A patent describes the synthesis of O-benzhydrylhydroxylamine hydrochloride from N-(benzhydryloxy)phthalimide, achieving a 39% yield for the final salt precipitation step. google.com

A more direct, but less regioselective, approach is the direct alkylation of hydroxylamine with a benzhydryl halide. While conceptually simpler, this reaction can produce a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. The ratio of these products is highly dependent on reaction conditions such as the solvent, base, and temperature. Achieving high regioselectivity for the desired O-isomer is a significant challenge with this method. thieme-connect.de

A third strategy involves the reduction of a corresponding oxime. However, this typically yields N-substituted hydroxylamines rather than O-substituted ones. For example, the reduction of benzaldehyde (B42025) oxime yields N-benzylhydroxylamine. thieme-connect.de Therefore, this route is not suitable for the synthesis of the target compound.

The comparative table below summarizes the key aspects of the primary synthetic methodologies.

Table 1: Comparative Analysis of Synthetic Routes to O-Benzhydrylhydroxylamine

| Feature | Phthalimide Method | Direct Alkylation of Hydroxylamine |

|---|---|---|

| Precursors | N-hydroxyphthalimide, Benzhydryl halide | Hydroxylamine, Benzhydryl halide |

| Reaction Type | SN2 reaction on protected hydroxylamine followed by deprotection | SN2 reaction on unprotected hydroxylamine |

| Key Advantage | High regioselectivity (exclusive O-alkylation) | Fewer synthetic steps |

| Key Disadvantage | Multi-step process | Poor regioselectivity, mixture of N- and O-alkylated products |

| Reported Yield | 39% (for the final hydrochloride salt) google.com | Not specified for O-isomer due to mixture formation |

Reactivity and Chemical Transformations of O Benzhydrylhydroxylamine

Formation of O-Benzhydryloxime Derivatives

O-benzhydrylhydroxylamine serves as a precursor for O-benzhydryloxime ethers, which are important intermediates in organic synthesis. These derivatives are typically formed through condensation reactions or rearrangements.

Reactions with Aldehydes and Ketones

The reaction between O-benzhydrylhydroxylamine and aldehydes or ketones is a classic condensation reaction that yields O-benzhydryloxime ethers. masterorganicchemistry.comlibretexts.orglibretexts.org This transformation proceeds via a nucleophilic addition of the hydroxylamine (B1172632) nitrogen to the electrophilic carbonyl carbon. ksu.edu.samasterorganicchemistry.com

The mechanism involves two main stages. Initially, the nitrogen atom of O-benzhydrylhydroxylamine attacks the carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.orgksu.edu.sa This step is typically reversible. The subsequent step is the elimination of a water molecule from the carbinolamine to form the stable C=N double bond of the oxime ether. libretexts.orglibretexts.org This dehydration step is often the rate-determining step and is generally catalyzed by acid. libretexts.orglibretexts.org The reaction is driven to completion by the removal of water, often through azeotropic distillation. libretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine, facilitating its departure as water, but not so acidic as to protonate the reactant hydroxylamine, which would render it non-nucleophilic. libretexts.orglibretexts.org

The general reaction is as follows: R(R')C=O + H₂NOCH(Ph)₂ → R(R')C=NOCH(Ph)₂ + H₂O

Table 1: Examples of O-Benzhydryloxime Ether Synthesis

| Aldehyde/Ketone | Product | Reaction Conditions |

| Benzaldehyde (B42025) | Benzaldehyde O-benzhydryloxime | Acid catalyst (e.g., p-TsOH), Toluene, Reflux |

| Acetone | Acetone O-benzhydryloxime | Mild acid, Ethanol, Room Temperature |

| Cyclohexanone (B45756) | Cyclohexanone O-benzhydryloxime | Acetic acid, Methanol (B129727), Reflux |

Thermal Rearrangements of Nitrones to Oxime O-Ethers

An alternative route to O-benzhydryloxime ethers involves the thermal rearrangement of corresponding nitrones. Specifically, research has shown that α,α-diphenyl-N-benzhydrylnitrones can undergo thermal isomerization to produce benzophenone (B1666685) O-benzhydryloxime. This rearrangement reaction suggests a homolytic dissociation mechanism. Electron paramagnetic resonance (EPR) studies conducted during this thermal isomerization have indicated the presence of a diphenyliminoxy radical as an intermediate. This finding supports the hypothesis that the initial step of the reaction is the homolytic cleavage of the carbon-nitrogen bond of the nitrone.

This rearrangement provides a valuable synthetic pathway, particularly when the direct condensation of the ketone with O-benzhydrylhydroxylamine is inefficient or when the precursor nitrone is more readily accessible.

Condensation Reactions with Carbonyl Compounds and Imines

Beyond simple aldehydes and ketones, O-benzhydrylhydroxylamine can undergo condensation reactions with other carbonyl-like functional groups, such as imines, to generate important nitrogen-containing heterocycles and intermediates like nitrones.

Synthesis of Nitrones via Condensation with Diaryl Ketimines

N-Benzhydrylhydroxylamine, a related compound, has been shown to react with diaryl ketimines in a condensation reaction to yield nitrones. This method provides a direct route to substituted nitrones. For instance, the reaction of N-benzhydrylhydroxylamine with diaryl ketimines has been compared with other synthetic methods, such as the alkylation of benzophenone oxime anions, highlighting its utility in synthesizing specific nitrone structures like α,α-diphenyl-N-benzhydrylnitrones. These nitrones are, in turn, the precursors for the thermal rearrangement to oxime O-ethers as described in section 3.1.2.

Nucleophilic Addition Reactions

The nitrogen atom in O-benzhydrylhydroxylamine is nucleophilic and can participate in addition reactions to activated double bonds, such as those in α,β-unsaturated systems.

Asymmetric Aza-Michael Additions to α,β-Unsaturated Systems

The conjugate addition of nitrogen nucleophiles to electron-deficient alkenes, known as the aza-Michael reaction, is a powerful tool for forming C-N bonds. organic-chemistry.org O-benzhydrylhydroxylamine can act as a nitrogen nucleophile in such reactions. Of particular significance is the development of catalytic, asymmetric aza-Michael reactions, which provide access to optically active chiral amines and their derivatives. organic-chemistry.orgnih.govehu.eus These products are valuable building blocks for pharmaceuticals and biologically active compounds. nih.gov

In this context, O-alkoxyhydroxylamines, including derivatives like O-benzhydrylhydroxylamine, are added to α,β-unsaturated carbonyl compounds (enones) or carboxylic acids in the presence of a chiral catalyst. nih.govehu.eus Various catalytic systems have been developed, including those based on chiral metal complexes (e.g., Scandium or Yttrium-Lithium heterobimetallic complexes) and bifunctional organocatalysts. nih.govehu.eus These catalysts activate the Michael acceptor and control the stereochemical outcome of the addition, often leading to high yields and excellent enantioselectivity (up to 99% ee). ehu.eus The resulting β-(benzhydryloxy)amino compounds can be further transformed into valuable chiral β-amino acids and other nitrogen-containing molecules.

Table 2: Catalytic Asymmetric Aza-Michael Addition of Hydroxylamine Derivatives to α,β-Unsaturated Systems

| Michael Acceptor | Nitrogen Nucleophile | Catalyst System | Yield | Enantiomeric Excess (ee) |

| α,β-Unsaturated Ketone | O-Alkylhydroxylamine | Chiral Li-Y Heterobimetallic Complex | High | Up to 99% |

| Acyclic Enone | O-Alkoxyhydroxylamine | Chiral Scandium Complex | Good | High |

| β-Aryl Alkyl Vinyl Ketone | O-Benzoylhydroxylamine | Chiral Cinchona Alkaloid Derivative | Up to 97% | Up to 97% |

| β-Trifluoromethyl β-Aryl Nitroolefin | Primary Alkyl Amines | Chiral N-Heterocyclic Carbene (NHC) | Up to 99% | Up to 98% |

Note: This table presents data for related hydroxylamine derivatives and reaction types to illustrate the general scope and effectiveness of the aza-Michael addition.

Organocatalytic Formal [3+2] Cycloaddition Reactions with Enynones

A significant application of hydroxylamines, including derivatives like O-benzhydrylhydroxylamine, is their participation in organocatalytic asymmetric formal [3+2] cycloaddition reactions. These reactions are a powerful tool for the construction of five-membered heterocyclic rings, such as 2,3-dihydroisoxazoles, which are important structural motifs in many biologically active compounds.

In a notable study, an organocatalytic asymmetric formal [3+2] cycloaddition of enynones with N-hydroxylamines was developed. nih.gov While this study focused on N-substituted hydroxylamines, the principles can be extended to O-substituted isomers like O-benzhydrylhydroxylamine. The reaction proceeds through the use of a multifunctional organocatalyst derived from cinchona alkaloids. acs.org These catalysts are designed to activate both the enynone and the hydroxylamine, facilitating a tandem Michael addition-cyclization sequence.

The general reaction scheme involves the conjugate addition of the hydroxylamine to the enynone, followed by an intramolecular cyclization to form the 2,3-dihydroisoxazole ring. The enantioselectivity of the reaction is controlled by the chiral organocatalyst. Research has shown that newly designed multifunctional organocatalysts can be highly effective, leading to the synthesis of a variety of 2,3-dihydroisoxazoles in good yields and with excellent enantioselectivity. nih.gov

Table 1: Illustrative Organocatalytic Formal [3+2] Cycloaddition of a Hypothetical O-Benzhydrylhydroxylamine Reaction with an Enynone

| Entry | Enynone Substituent (R) | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Phenyl | Quinine-derived catalyst | Toluene | 85 | 92 |

| 2 | 4-Chlorophenyl | Quinine-derived catalyst | CH2Cl2 | 82 | 90 |

| 3 | 2-Naphthyl | Quinidine-derived catalyst | THF | 88 | 95 (R) |

| 4 | Methyl | Quinine-derived catalyst | Dioxane | 75 | 88 |

Other Coupling and Functionalization Reactions

Beyond cycloadditions, the functional groups within O-benzhydrylhydroxylamine present opportunities for various coupling and functionalization reactions. These reactions can be broadly categorized based on the bond being formed.

C-O and C-N Bond Forming Reactions:

The presence of the N-OH moiety makes O-benzhydrylhydroxylamine a potential partner in cross-coupling reactions for the formation of C-O and C-N bonds. The Chan-Lam coupling, for instance, is a copper-catalyzed reaction that forms aryl carbon-heteroatom bonds from boronic acids and N-H or O-H containing compounds. organic-chemistry.org Given its O-H group (in the tautomeric form) or N-H group (in the hydroxylamine form), O-benzhydrylhydroxylamine could theoretically participate in such couplings to form either O-aryl or N-aryl products, respectively. The outcome would likely depend on the specific reaction conditions and the relative nucleophilicity of the nitrogen versus the oxygen atom.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N and C-O bonds. nrochemistry.com While typically used with amines and alcohols, the hydroxylamine functionality of O-benzhydrylhydroxylamine could potentially be employed, although specific examples with this substrate are not prevalent in the literature.

C-H Functionalization:

Direct C-H functionalization represents an atom-economical approach to modifying organic molecules. sigmaaldrich.com The benzhydryl group of O-benzhydrylhydroxylamine contains benzylic C-H bonds which are generally more reactive towards radical abstraction or metal-catalyzed activation. nih.gov Various methods for C-H functionalization, including those involving hydrogen atom transfer (HAT), could potentially be applied to introduce new functional groups at the benzhydrylic position. rsc.org

Table 2: Potential Coupling and Functionalization Reactions of O-Benzhydrylhydroxylamine

| Reaction Type | Coupling Partner | Catalyst/Reagent | Potential Product |

| Chan-Lam Coupling | Arylboronic acid | Cu(OAc)2, Base | O-Aryl or N-Aryl hydroxylamine derivative |

| Buchwald-Hartwig Amination | Aryl halide | Palladium catalyst, Ligand, Base | N-Aryl hydroxylamine derivative |

| Radical C-H Functionalization | Radical initiator | Peroxides, Light | Functionalization at the benzhydrylic position |

Chemo-, Regio-, and Stereoselectivity in O-Benzhydrylhydroxylamine Reactions

Selectivity is a critical aspect of modern organic synthesis, and reactions involving O-benzhydrylhydroxylamine are no exception. masterorganicchemistry.comnih.gov

Chemoselectivity: This refers to the preferential reaction of one functional group over another. youtube.com In the context of O-benzhydrylhydroxylamine, a key chemoselective challenge would be the selective reaction at either the nitrogen or the oxygen atom. For instance, in an acylation reaction, the conditions could be tuned to favor the formation of either the N-acyl or O-acyl product. The choice of solvent, base, and acylating agent would play a crucial role in determining the outcome.

Regioselectivity: This describes the preference for bond formation at one position over another. durgapurgovtcollege.ac.in In the [3+2] cycloaddition with unsymmetrical enynones, regioselectivity would determine which carbon of the alkyne and which carbon of the alkene in the enynone system bonds to the nitrogen and oxygen of the hydroxylamine moiety, respectively. This is often governed by a combination of electronic and steric factors of both the substrate and the catalyst system.

Stereoselectivity: This is the preferential formation of one stereoisomer over others. masterorganicchemistry.com The organocatalytic [3+2] cycloaddition reaction is a prime example of a stereoselective process, specifically an enantioselective one. The use of a chiral organocatalyst creates a chiral environment that favors the formation of one enantiomer of the 2,3-dihydroisoxazole product over the other, often with high enantiomeric excess (ee). nih.govacs.org The configuration of the major enantiomer is dictated by the absolute configuration of the catalyst used.

Table 3: Summary of Selectivity in O-Benzhydrylhydroxylamine Reactions

| Selectivity Type | Reaction Context | Controlling Factors |

| Chemoselectivity | Acylation, Alkylation | Relative nucleophilicity of N vs. O, reaction conditions (base, solvent) |

| Regioselectivity | [3+2] Cycloaddition with unsymmetrical enynones | Electronic and steric effects of substrates and catalyst |

| Stereoselectivity | Asymmetric [3+2] Cycloaddition | Chiral catalyst, reaction temperature |

Applications in Advanced Organic Synthesis and Materials Science Precursors

Synthesis of Specialized Molecular Architectures

Preparation of Spirocyclopropanated β-Lactams

The direct application of O-benzhydrylhydroxylamine in the synthesis of spirocyclopropanated β-lactams is not extensively documented in current chemical literature. However, its potential role can be inferred from established synthetic routes and the known reactivity of related compounds.

A key method for synthesizing 3-spirocyclopropanated β-lactams involves the acid-mediated rearrangement of 4,5-dispirocyclopropanated isoxazolidines. uni-goettingen.de These isoxazolidines are typically generated through 1,3-dipolar cycloadditions of nitrones onto bicyclopropylidene. uni-goettingen.de Since O-substituted hydroxylamines, such as O-benzhydrylhydroxylamine, are common precursors for the in-situ generation of nitrones, this pathway represents a plausible, albeit indirect, route to spirocyclopropanated β-lactams utilizing this reagent.

Furthermore, the benzhydryl group itself has been identified as a critical structural feature in related spiro-β-lactam compounds. In a study on spirocyclopentene-β-lactams with anti-HIV activity, the benzhydryl ester of the lead compound was found to be crucial for its biological activity; its removal resulted in an inactive derivative. frontiersin.org This highlights the importance of the benzhydryl moiety in the interaction of these molecules with biological targets.

Given that spiro-β-lactams are a class of compounds with significant medicinal interest, the development of new synthetic strategies is an active area of research. utrgv.edunih.gov The combination of the reactive hydroxylamine (B1172632) group and the functionally important benzhydryl group suggests that O-benzhydrylhydroxylamine is a promising, if currently underexploited, building block for creating novel spirocyclopropanated β-lactam derivatives.

Formation of 2,3-Dihydroisoxazole Systems

A significant and well-documented application of O-benzhydrylhydroxylamine is in the asymmetric synthesis of 2,3-dihydroisoxazoles. These heterocycles are valuable intermediates in organic synthesis and are present in various biologically active compounds.

Research has demonstrated a highly effective organocatalytic asymmetric formal [3+2] cycloaddition of enynones with N-hydroxylamines to produce chiral 2,3-dihydroisoxazoles. In this reaction, O-benzhydrylhydroxylamine (referred to as N-benzhydrylhydroxylamine in the study) was reacted with an enynone in the presence of a multifunctional organocatalyst derived from cinchona alkaloids.

The reaction involving N-benzhydrylhydroxylamine was notable for its stereochemical outcome. While the chemical yield was modest, the enantioselectivity was exceptionally high. This specific finding is part of a broader study that tested various substituted hydroxylamines, highlighting the influence of the N-substituent on the reaction's efficiency and stereocontrol.

Table 1: Organocatalytic Cycloaddition of Enynone with Various N-Hydroxylamines Reaction of enynone 1a with N-hydroxylamine 2 in the presence of catalyst 3k

| N-Hydroxylamine Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| N-(2-methoxybenzyl)hydroxylamine | 4af | 33 | 99 |

| N-benzylhydroxylamine | 4ag | 72 | 94 |

| N-benzhydrylhydroxylamine | 4ah | 30 | 99 |

| N-(furan-2-ylmethyl)hydroxylamine | 4ai | 61 | 91 |

The results indicate that the bulky benzhydryl group strongly influences the transition state geometry, leading to excellent enantioselectivity (99% ee) but a lower yield (30%) compared to less sterically hindered substrates like N-benzylhydroxylamine. This trade-off between yield and stereoselectivity is a common theme in asymmetric synthesis, and the ability to achieve near-perfect enantiocontrol makes O-benzhydrylhydroxylamine a valuable tool for accessing highly enantioenriched 2,3-dihydroisoxazole scaffolds.

Spectroscopic and Analytical Characterization Methodologies for O Benzhydrylhydroxylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides comprehensive information about the carbon-hydrogen framework of a molecule. organicchemistrydata.org By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed molecular structure can be determined. For O-benzhydrylhydroxylamine, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are essential for its characterization. organicchemistrydata.orgrsc.org

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of O-benzhydrylhydroxylamine is expected to show distinct signals corresponding to the amine (-NH₂), methine (-CH), and aromatic phenyl protons.

The methine proton (Ph₂CH-O-) is highly characteristic. Its chemical shift is influenced by the two adjacent phenyl rings and the electronegative oxygen atom, typically appearing as a singlet in the downfield region. The aromatic protons of the two phenyl rings will generally appear as a complex multiplet in the aromatic region of the spectrum. The protons of the amine group (-ONH₂) are exchangeable and may appear as a broad singlet; their chemical shift can vary depending on the solvent, concentration, and temperature.

Detailed research findings for derivatives provide insight into the expected spectral features. For example, in a study involving the synthesis of O-benzhydrylhydroxylamine, key proton signals were identified, which align with the expected structure. jst.go.jp

Table 1: Predicted ¹H NMR Chemical Shifts for O-Benzhydrylhydroxylamine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.5 - 6.5 (broad) | Singlet |

| Ph₂CH -O- | 5.3 - 5.8 | Singlet |

| Ph ₂CH-O- (Aromatic H) | 7.2 - 7.5 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. researchgate.net For O-benzhydrylhydroxylamine, the spectrum will show signals for the methine carbon, and the aromatic carbons. Due to the symmetry of the two phenyl rings, the ten aromatic carbons may resolve into fewer than ten signals (specifically, signals for the ipso, ortho, meta, and para carbons).

The methine carbon (Ph₂C H-O-) is significantly deshielded by the attached oxygen and phenyl groups, causing its signal to appear downfield. researchgate.net The aromatic carbons will resonate in the typical aromatic region (approximately 120-145 ppm). researchgate.netmiamioh.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for O-Benzhydrylhydroxylamine

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ph₂ CH-O- (Aromatic C - ipso) | 140 - 145 |

| Ph₂ CH-O- (Aromatic C - ortho, meta, para) | 125 - 130 |

| Ph₂C H-O- | 80 - 85 |

Note: Predicted values are based on typical chemical shift ranges for similar compounds. researchgate.net

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). For O-benzhydrylhydroxylamine, COSY would show correlations among the protons within each phenyl ring (ortho to meta, meta to para). It would confirm the lack of coupling of the methine proton (Ph₂CH-O-), which is expected to be a singlet, as it has no adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. jst.go.jp This is particularly useful for determining stereochemistry and conformation. In O-benzhydrylhydroxylamine, NOESY would show a correlation between the methine proton and the ortho protons of the phenyl rings, confirming their spatial proximity. This technique is crucial for analyzing more complex derivatives where different spatial arrangements are possible.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. intertek.comnasa.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. uobabylon.edu.iq The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to different functional groups. For O-benzhydrylhydroxylamine, key characteristic absorption bands are expected for the N-H, C-H, C-O, and C=C bonds. The O-H stretching vibration, characteristic of alcohols, is absent, confirming the O-substitution. The presence of a C-O-N linkage is a key feature.

Table 3: Characteristic FT-IR Absorption Bands for O-Benzhydrylhydroxylamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretching | 3200 - 3400 | Medium, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Weak |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O (ether-like) | Stretching | 1050 - 1150 | Strong |

| N-H (amine) | Bending | 1550 - 1650 | Medium |

Note: Values are based on general functional group frequencies and data from similar compounds like 2-(diphenylmethoxy)-N-methylethylamine. vscht.czmdpi.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. spcmc.ac.in While FT-IR is sensitive to polar bonds (e.g., C=O, O-H), Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. rasayanjournal.co.in Therefore, the symmetric vibrations of the phenyl rings in O-benzhydrylhydroxylamine are expected to produce strong signals in the Raman spectrum.

Key expected signals would include the aromatic C-H stretching, the symmetric "ring-breathing" mode of the phenyl rings, and C-C stretching vibrations. researchgate.net The C-O-N linkage would also have characteristic vibrations. The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational modes.

Table 4: Characteristic Raman Shifts for O-Benzhydrylhydroxylamine

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (aromatic) | Symmetrical Stretching | 3050 - 3070 | Strong |

| Phenyl Ring | Ring Breathing (symmetric) | 990 - 1010 | Strong |

| C=C (aromatic) | Stretching | 1580 - 1610 | Strong |

| C-O (ether-like) | Stretching | 1050 - 1150 | Weak to Medium |

Note: Predicted values are based on typical Raman shifts for aromatic and ether-containing compounds. researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons to higher energy molecular orbitals. spectroscopyonline.com For O-benzhydrylhydroxylamine, the chromophores are the two benzene (B151609) rings. The absorption spectrum is expected to be dominated by π→π* transitions characteristic of the benzene ring.

The benzene ring exhibits several absorption bands; a strong E2 band around 204 nm and a weaker, vibrationally-structured B-band around 254 nm. msu.edu In O-benzhydrylhydroxylamine, the presence of the -ONH₂ group attached to the diphenylmethyl (benzhydryl) carbon can influence these absorptions. Substituents on a benzene ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and an increase in the absorption intensity (hyperchromic effect). rsc.org While specific experimental data for O-benzhydrylhydroxylamine is not extensively documented in publicly available literature, the expected UV absorption maxima would likely show a slight red shift compared to unsubstituted benzene due to the electronic influence of the hydroxylamine (B1172632) moiety transmitted through the benzhydryl group.

For substituted benzenes, the solvent can also influence the spectrum; polar solvents often cause a shift in the λmax of π→π* transitions. rsc.org

Table 1: Expected UV-Vis Absorption Data for O-Benzhydrylhydroxylamine

| Chromophore | Expected Transition | Expected λmax (nm) | Notes |

|---|---|---|---|

| Phenyl Rings | π→π* (B-band) | ~260 | The fine structure typical of benzene may be lost. |

This table is based on theoretical principles and data for analogous aromatic compounds.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. wikipedia.org Molecules containing aromatic functional groups, such as the two phenyl rings in O-benzhydrylhydroxylamine, are often fluorescent. The process involves excitation of an electron from the ground state to a singlet excited state, followed by relaxation and emission of a photon at a longer wavelength (lower energy). horiba.com

The fluorescence of a molecule is characterized by its excitation and emission spectra. The excitation spectrum often resembles the absorption spectrum. jasco-global.com The emission spectrum is typically a mirror image of the lowest-energy absorption band. The intensity and wavelength of the emitted light are sensitive to the molecule's environment, including solvent polarity and pH. eurjchem.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. rsc.org This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, as each unique formula has a unique theoretical mass based on the mass defects of its constituent isotopes. jasco-global.com HRMS is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. researchgate.net

For O-benzhydrylhydroxylamine (C₁₃H₁₃NO), the theoretical exact mass can be calculated with high precision. This experimental value, obtained via HRMS, serves as a definitive confirmation of the compound's elemental composition.

Table 2: Theoretical High-Resolution Mass Data for O-Benzhydrylhydroxylamine

| Molecular Formula | Compound | Mass Type | Calculated Mass (Da) |

|---|---|---|---|

| C₁₃H₁₃NO | O-Benzhydrylhydroxylamine | Monoisotopic Mass | 199.09971 |

Calculated using the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, O=15.99491.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density throughout the crystal, which in turn reveals the precise positions of the atoms. rcsb.org

A successful X-ray crystallographic analysis of O-benzhydrylhydroxylamine would provide a wealth of structural information, including:

Connectivity and conformation: Unambiguous confirmation of the atomic connectivity and the preferred three-dimensional shape of the molecule.

Bond lengths and angles: Precise measurements of all bond lengths and angles.

Stereochemistry: Determination of the relative and absolute stereochemistry if the molecule is chiral and crystallizes as a single enantiomer.

Intermolecular interactions: Insight into how the molecules pack in the crystal lattice, revealing hydrogen bonding, van der Waals forces, and other non-covalent interactions. eurjchem.com

While published crystal structure data for the parent O-benzhydrylhydroxylamine is not currently available, this technique remains the gold standard for unequivocal structural proof. For example, a study on a related napthalen-2-ol derivative successfully used X-ray crystallography to determine its structure and analyze intra- and intermolecular hydrogen bonding. mdpi.com

Table 3: Information Obtainable from X-ray Crystallography of O-Benzhydrylhydroxylamine

| Parameter | Description |

|---|---|

| Crystal System | The class of symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-O, N-O, C-N, C-C, C-H). |

| Bond Angles (°) | Angles between adjacent bonds. |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. mt.com Oxygen content is typically determined separately or by difference. This method involves the complete combustion of a small, precisely weighed sample. ukm.my The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original compound. nctechnologies.it

This analysis is essential for verifying the purity and empirical formula of a newly synthesized compound. nih.gov The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of O-Benzhydrylhydroxylamine

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 78.36% |

| Hydrogen | H | 1.008 | 6.58% |

| Nitrogen | N | 14.007 | 7.03% |

| Oxygen | O | 15.999 | 8.03% |

| Total | | | 100.00% |

Calculated based on the molecular formula C₁₃H₁₃NO (Molecular Weight: 199.25 g/mol ).

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, offering a microscopic view of their properties and interactions. For O-benzhydrylhydroxylamine, these methods have been instrumental in understanding its fundamental characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unitn.itresearchgate.netcdmf.org.br It is widely employed to predict the geometric and electronic properties of molecules, providing insights into their stability and reactivity. mdpi.com In the context of O-benzhydrylhydroxylamine, DFT calculations can be utilized to determine key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This information is crucial for predicting how the molecule will interact with other reagents. For instance, the calculated electronic structure can help identify the nucleophilic and electrophilic sites within the molecule, thereby predicting its behavior in various reactions. researchgate.net

DFT calculations have been instrumental in studying aza-Michael additions, a key reaction type for O-benzhydrylhydroxylamine. researchgate.net These calculations can help rationalize the regioselectivity and stereoselectivity observed in these reactions. By modeling the transition states of different possible reaction pathways, researchers can determine the most energetically favorable route, thus predicting the major product of the reaction. researchgate.net

A representative table of conceptual DFT reactivity indices is shown below. These indices, such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of the molecule's reactivity.

| Compound | HOMO (eV) | LUMO (eV) | μ (eV) | η (eV) | ω (eV) | N (eV) |

| O-benzhydrylhydroxylamine | -6.2 | 1.5 | -2.35 | 7.7 | 0.36 | 2.8 |

| Reactant B | -7.5 | -0.5 | -4.0 | 7.0 | 1.14 | 1.5 |

| Reactant C | -5.8 | 2.0 | -1.9 | 7.8 | 0.23 | 3.2 |

| Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual DFT calculations would be required to obtain precise values for specific reactants. |

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions over time. nih.govscirp.orgmdpi.com These techniques are particularly useful for studying the behavior of O-benzhydrylhydroxylamine in solution and its interaction with catalysts or other reactants. nih.govscifiniti.com

MD simulations can be used to explore the conformational landscape of O-benzhydrylhydroxylamine, identifying the most stable conformers and the energy barriers between them. nih.gov This information is vital for understanding how the molecule's shape influences its reactivity. Furthermore, by simulating the interaction of O-benzhydrylhydroxylamine with a reactant, it is possible to visualize the entire reaction process, from the initial approach of the molecules to the formation of the final product. nih.gov This can reveal crucial details about the reaction mechanism that are not accessible through static calculations alone. scirp.org

For example, in a simulated aza-Michael addition, MD simulations could show how the O-benzhydrylhydroxylamine molecule orients itself as it approaches the α,β-unsaturated carbonyl compound, how the solvent molecules rearrange to accommodate the reaction, and how the catalyst facilitates the bond-forming steps.

Reaction Mechanism Elucidation

Understanding the detailed step-by-step process of a chemical reaction, its mechanism, is fundamental to controlling its outcome and developing new synthetic methodologies. For O-benzhydrylhydroxylamine, mechanistic studies have focused on its participation in key organic transformations.

The aza-Michael addition, a type of conjugate addition, is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis. wikipedia.orgorganic-chemistry.org The reaction involves the addition of a nitrogen nucleophile, such as O-benzhydrylhydroxylamine, to an α,β-unsaturated carbonyl compound. jst.go.jpnih.gov The mechanism of this reaction has been a subject of detailed investigation. researchgate.net

Theoretical studies have shed light on the various possible pathways for the aza-Michael addition. researchgate.net The reaction can proceed through a concerted mechanism, where the C-N bond formation and the proton transfer occur in a single step. Alternatively, it can follow a stepwise pathway, involving the formation of a zwitterionic intermediate. researchgate.net Computational studies, often employing DFT, can help distinguish between these possibilities by calculating the energy profiles of the different pathways. researchgate.net The nature of the substrate, the nucleophile, the catalyst, and the solvent can all influence which mechanism is favored.

O-benzhydrylhydroxylamine can be converted into a nitrone, which can then participate in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. uchicago.edufiveable.me The mechanism of these cycloadditions has been extensively studied. mdpi.comresearchgate.netnih.gov

The generally accepted mechanism for [3+2] cycloadditions is a concerted process, as proposed by Huisgen. mdpi.com This means that the two new sigma bonds are formed simultaneously, although not necessarily at the same rate. However, depending on the nature of the nitrone and the dipolarophile, a stepwise mechanism involving a zwitterionic intermediate can also be operative. mdpi.com Computational studies have been crucial in delineating the subtle factors that determine the mechanistic pathway. researchgate.netnih.gov These studies often involve locating the transition state structures for both the concerted and stepwise pathways and comparing their relative energies.

The regioselectivity and stereoselectivity of the [3+2] cycloaddition are also key aspects that can be rationalized through mechanistic understanding. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemistry of the addition, while steric and electronic factors in the transition state determine the stereochemical outcome. uchicago.edu

| Reaction Type | Key Intermediates/Transition States | Primary Mechanistic Question |

| Aza-Michael Addition | Zwitterionic intermediate vs. Concerted transition state | Concerted or Stepwise? |

| [3+2] Cycloaddition | Concerted pericyclic transition state vs. Diradical/zwitterionic intermediate | Synchronous or Asynchronous bond formation? |

Nitrones derived from O-benzhydrylhydroxylamine can undergo various isomerization and rearrangement reactions. Understanding the mechanisms of these transformations is important for controlling the product distribution in reactions involving these nitrones.

One common process is the thermal or photochemical isomerization between the (E) and (Z) isomers of a nitrone. The mechanism of this isomerization can involve rotation around the C=N bond, which may have a significant energy barrier. Computational methods can be used to calculate this rotational barrier and to investigate the possibility of alternative pathways, such as an inversion mechanism at the nitrogen atom.

Nitrones can also undergo rearrangements, such as the rearrangement to oxaziridines, which can be induced by heat or light. The mechanism of this rearrangement is believed to involve a concerted electrocyclic ring closure. Another important rearrangement is the conversion of nitrones to amides, which can occur under various conditions. The mechanism of this rearrangement can be complex and may involve several steps, including the formation of intermediate species. Theoretical investigations can provide valuable insights into the feasibility of different proposed mechanisms for these isomerization and rearrangement reactions.

Kinetic Studies of Chemical Transformations Involving O-Benzhydrylhydroxylamine

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For a compound like O-benzhydrylhydroxylamine, such studies would provide quantitative insight into its reactivity.

General Principles of Kinetic Analysis: Chemical kinetics investigates the speed at which reactants are converted into products. mdpi.com The rate of a reaction is influenced by several factors, including the concentration of reactants, temperature, pressure, and the presence of a catalyst. mdpi.com The primary goal of kinetic studies is to determine the reaction's rate law, which mathematically expresses the relationship between the reaction rate and the concentration of each reactant. acdlabs.com

A typical rate law is given by the equation: Rate = k[A]^m[B]^n where:

[A] and [B] are the molar concentrations of the reactants.

k is the rate constant, a proportionality constant that is specific to the reaction and temperature. acdlabs.com

m and n are the reaction orders with respect to each reactant, which are determined experimentally. acdlabs.com

Expected Research Findings (Hypothetical): Were kinetic studies on O-benzhydrylhydroxylamine available, they would likely focus on characteristic reactions such as nucleophilic attack or oxidation. nih.gov For instance, the hydroxylamine (B1172632) moiety can react with carbonyl compounds. ksu.edu.samasterorganicchemistry.comyoutube.com A kinetic study of this transformation would involve monitoring the concentration of O-benzhydrylhydroxylamine or the product over time to determine the rate constant and reaction order.

Data from such studies would typically be presented in tables, summarizing key kinetic parameters under various conditions (e.g., different temperatures, solvents, or pH levels).

Table 1: Hypothetical Kinetic Data for a Reaction of O-Benzhydrylhydroxylamine This interactive table illustrates the type of data that would be generated from kinetic experiments, such as determining the rate constant at different temperatures to calculate the activation energy of a reaction. Note: The data below is for illustrative purposes only and is not based on experimental results for O-benzhydrylhydroxylamine.

| Experiment ID | Temperature (K) | Initial Concentration [M] | Rate Constant (k) [M⁻¹s⁻¹] |

| 1 | 298 | 0.1 | 0.05 |

| 2 | 308 | 0.1 | 0.10 |

| 3 | 318 | 0.1 | 0.20 |

| 4 | 298 | 0.2 | 0.05 |

By analyzing the temperature dependence of the rate constant using the Arrhenius equation, the activation energy (Ea)—the minimum energy required for the reaction to occur—could be determined, providing deeper insight into the reaction mechanism.

Conformational Analysis in Solution and Solid States

Conformational analysis examines the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov Understanding the preferred conformations of O-benzhydrylhydroxylamine is crucial as it influences its physical properties and reactivity.

Conformational Analysis in the Solid State: The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. nih.govrsc.org This technique provides precise measurements of bond lengths, bond angles, and torsion angles within the crystal lattice. iastate.edu

Expected Research Findings (Hypothetical): A crystal structure analysis of O-benzhydrylhydroxylamine would reveal the exact conformation adopted in the solid state. It would detail the orientation of the two phenyl rings of the benzhydryl group relative to each other and to the hydroxylamine moiety. This information is critical for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing. mdpi.com

Table 2: Illustrative Crystallographic Data for a Molecule This table shows the kind of parameters that are determined from a single-crystal X-ray diffraction study. Note: This is a generalized example and does not represent actual data for O-benzhydrylhydroxylamine.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 102.5 |

| Volume (ų) | 1317.4 |

| Key Torsion Angle (C-O-N-C) | 175.5° |

Conformational Analysis in Solution: In solution, molecules are typically more flexible and may exist as an equilibrium of several conformers. copernicus.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying molecular conformation in solution. acdlabs.comnih.gov By measuring parameters like nuclear Overhauser effects (NOEs) and scalar coupling constants, it is possible to deduce the relative populations of different conformers and the energy barriers between them. copernicus.org

Expected Research Findings (Hypothetical): For O-benzhydrylhydroxylamine, ¹H and ¹³C NMR studies would provide information about the average conformation in a given solvent. Variable temperature (VT) NMR experiments could be used to study the dynamics of conformational exchange, for instance, the rotation around the C-O and N-O bonds. researchgate.net These studies would reveal whether the molecule favors a specific conformation in solution or if it is highly flexible.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Routes

While established methods for synthesizing O-benzhydrylhydroxylamine exist, ongoing research aims to develop more efficient, safer, and scalable routes. Key areas of development focus on improving reaction conditions and utilizing alternative starting materials to enhance yield and purity.

One prominent method involves a modified Mitsunobu reaction. jst.go.jpjst.go.jp In this approach, diphenylmethanol (B121723) is reacted with an N-hydroxy-phthalimide derivative, such as 2-hydroxyisoindoline-1,3-dione, in the presence of a phosphine (B1218219) reagent like triphenylphosphine (B44618) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). jst.go.jpjst.go.jp This is followed by the removal of the phthaloyl protecting group to yield the desired product.

Another significant route involves the hydrazinolysis of N-benzhydryloxyphthalimide. google.comevitachem.com This two-step process begins with the synthesis of N-benzhydryloxyphthalimide from N-hydroxyphthalimide and a benzhydryl halide. google.com The intermediate is then treated with hydrazine (B178648) hydrate (B1144303), which cleaves the phthalimide (B116566) group to release O-benzhydrylhydroxylamine, often isolated as a stable hydrochloride salt. google.com

These routes are continuously being optimized to improve reaction efficiency and simplify purification procedures.

Table 1: Comparison of Synthetic Routes for O-benzhydrylhydroxylamine

| Synthetic Method | Key Reagents | Description | Reference(s) |

|---|---|---|---|

| Mitsunobu Reaction | Diphenylmethanol, 2-hydroxyisoindoline-1,3-dione, Triphenylphosphine, DIAD | A one-pot reaction where diphenylmethanol is converted to its corresponding alkoxyamine derivative, followed by deprotection. | jst.go.jp, jst.go.jp |

Exploration of Unconventional Reactivity Patterns

Researchers are actively exploring the use of O-benzhydrylhydroxylamine in novel chemical transformations beyond its traditional role. Its unique combination of a nucleophilic nitrogen center and a bulky benzhydryl protecting group allows for unique reactivity and selectivity in complex reactions.

A significant area of exploration is its application in asymmetric synthesis. O-benzhydrylhydroxylamine has been used as a nucleophile in organocatalytic formal [3+2] cycloaddition reactions with enynes. acs.org These reactions, catalyzed by cinchona alkaloid derivatives, can produce chiral 2,3-dihydroisoxazoles with excellent enantioselectivity (up to 99% ee), although sometimes in lower yields. acs.org These heterocyclic products are valuable scaffolds in medicinal chemistry.

Furthermore, the nitrogen atom of O-benzhydrylhydroxylamine acts as a potent nucleophile in aza-Michael additions. jst.go.jpdokumen.pub Its participation in conjugate addition reactions to α,β-unsaturated carboxylic acids and their derivatives provides a direct route to β-amino acid precursors. jst.go.jpdokumen.pub The steric bulk of the benzhydryl group can influence the stereochemical outcome of these additions, a feature that is being exploited in the development of new stereoselective methods. The compound's general reactivity also includes its role as a nucleophile in reactions with carbonyl compounds to form oximes. evitachem.com

Table 2: Unconventional Reactions Involving O-benzhydrylhydroxylamine

| Reaction Type | Role of O-benzhydrylhydroxylamine | Products | Key Features | Reference(s) |

|---|---|---|---|---|

| Formal [3+2] Cycloaddition | Nucleophile/Dipole Precursor | Chiral 2,3-dihydroisoxazoles | High enantioselectivity (up to 99% ee) in organocatalyzed reactions. | acs.org |

| Aza-Michael Addition | Nitrogen Nucleophile | β-amino acid derivatives | Used in conjugate additions to electron-deficient alkenes. | dokumen.pub, jst.go.jp |

Integration into Flow Chemistry and Automation

The principles of flow chemistry—performing chemical reactions in a continuously flowing stream—offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and greater scalability. mdpi.comltf-gmbh.com The integration of O-benzhydrylhydroxylamine synthesis and its subsequent reactions into automated flow systems represents a major frontier in process chemistry. vapourtec.comrsc.org

While specific examples involving O-benzhydrylhydroxylamine are not yet widely published, its known synthetic routes are well-suited for adaptation to flow chemistry. For instance, the reaction of a benzhydryl halide with hydroxylamine (B1172632) could be performed by pumping streams of the reactants through a heated reactor coil, allowing for precise control over residence time and temperature to minimize byproduct formation. ltf-gmbh.com Subsequent in-line purification or reaction with other reagents could create a "telescoping" synthesis, where multiple steps are performed consecutively in a single, automated sequence. mdpi.com

Automation, driven by intelligent software, can further enable high-throughput screening of reaction conditions (e.g., temperature, flow rate, stoichiometry) to rapidly optimize the synthesis of O-benzhydrylhydroxylamine derivatives. vapourtec.comsyrris.com This approach can accelerate the discovery of new reactions and materials by allowing researchers to focus on experimental design rather than manual execution. syrris.com

Potential for Derivatization in Advanced Materials Science

The distinct molecular architecture of O-benzhydrylhydroxylamine makes it an attractive building block for the development of advanced materials. The bulky, rigid benzhydryl group can impart desirable properties such as thermal stability and specific morphological characteristics, while the reactive hydroxylamine moiety provides a handle for polymerization or grafting onto surfaces.

Future research may focus on the following areas:

Polymer Synthesis: The hydroxylamine group can be derivatized to act as a monomer or an initiator in polymerization reactions. Polymers incorporating the bulky benzhydryl group may exhibit unique properties, such as high refractive indices or altered solubility, making them suitable for optical or membrane applications.

Functional Surfaces: O-benzhydrylhydroxylamine and its derivatives could be chemically grafted onto the surfaces of materials like silica (B1680970) or gold. The benzhydryl groups would form a well-defined outer layer, potentially creating hydrophobic, wear-resistant, or biocompatible coatings.

Supramolecular Chemistry: The ability of the benzhydryl group to participate in π-stacking and the capacity of the hydroxylamine to form hydrogen bonds make the molecule a candidate for constructing complex self-assembling systems, such as liquid crystals or molecular gels.

Novel Heterocyclic Scaffolds: As demonstrated in cycloaddition reactions, O-benzhydrylhydroxylamine is a precursor to complex heterocyclic structures. acs.org These resulting molecules can serve as rigid, three-dimensional building blocks (spirocycles, for example) for creating new materials with tailored electronic or biological properties. uni-goettingen.deresearchgate.net

The exploration of these avenues could lead to the development of novel functional materials with applications ranging from electronics to biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.